4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 2-(diethylamino)-1-methylethyl ester
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Overview
Description
4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 2-(diethylamino)-1-methylethyl ester is a complex organic compound featuring an isoxazole ring, a nitrofuran moiety, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 2-(diethylamino)-1-methylethyl ester typically involves multiple steps, starting with the nitration of isoxazole derivatives. The nitration reaction can be carried out using nitric acid or a mixture of nitric and sulfuric acids . The nitro group is introduced into the furan ring, followed by esterification with diethylamino alcohol under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 2-(diethylamino)-1-methylethyl ester undergoes various chemical reactions, including:
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 5-amino-3-(5-nitro-2-furyl)-4-isoxazolecarboxylic acid.
Hydrolysis: 4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-.
Scientific Research Applications
4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 2-(diethylamino)-1-methylethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 2-(diethylamino)-1-methylethyl ester involves the interaction of the nitrofuran moiety with bacterial enzymes, leading to the generation of reactive oxygen species (ROS) that cause damage to bacterial DNA and proteins . The diethylamino group enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, methyl ester .
- 4-Isoxazolecarbothioic acid, 5-methyl-3-(5-nitro-2-furyl)-, S-2-(diethylamino)ethyl ester .
Uniqueness
4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 2-(diethylamino)-1-methylethyl ester is unique due to the presence of the diethylamino group, which enhances its solubility and bioavailability compared to similar compounds . This structural feature makes it a promising candidate for further research and development in various scientific fields.
Properties
CAS No. |
21709-30-8 |
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Molecular Formula |
C16H21N3O6 |
Molecular Weight |
351.35 g/mol |
IUPAC Name |
1-(diethylamino)propan-2-yl 5-methyl-3-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C16H21N3O6/c1-5-18(6-2)9-10(3)23-16(20)14-11(4)25-17-15(14)12-7-8-13(24-12)19(21)22/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
LBMNYUVGHGDNMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)OC(=O)C1=C(ON=C1C2=CC=C(O2)[N+](=O)[O-])C |
Origin of Product |
United States |
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